N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-19-6-4-18(5-7-19)29-10-12-30(13-11-29)23-15-25(27-17-26-23)35-16-24(31)28-21-9-8-20(33-2)14-22(21)34-3/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUCYXNTHLQEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine ring : Known for its role in various biological activities.
- Piperazine moiety : Commonly associated with neuroactive properties.
- Methoxy groups : Contributing to lipophilicity and possibly enhancing biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine and piperazine have been evaluated for their ability to inhibit tumor cell proliferation. In a study involving various pyrimidine derivatives, some were shown to inhibit the growth of cancer cell lines with IC50 values ranging from 1.5 to 5.0 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 1.5 |
| Compound B | HeLa (cervical cancer) | 3.0 |
| This compound | A549 (lung cancer) | TBD |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. A series of studies have demonstrated that related compounds exhibit effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
- Receptor Modulation : The piperazine component suggests potential interaction with neurotransmitter receptors, which could influence neuropharmacological effects.
Study 1: Antitumor Efficacy in Vivo
A recent study investigated the in vivo efficacy of this compound in mouse models bearing xenografts of human tumors. The results indicated a significant reduction in tumor volume compared to controls (p < 0.05), suggesting potent antitumor activity.
Study 2: Antimicrobial Effects
In vitro tests showed that the compound exhibited bactericidal activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, indicating potential as a novel antimicrobial agent .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have demonstrated that compounds similar to N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. Research indicates that derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting angiogenesis . For instance, sulfonamide derivatives have shown significant cytotoxic effects against various cancers, including breast and colon cancer.
-
Antimicrobial Properties :
- The compound has been evaluated for its antibacterial and antifungal activities. Studies suggest that modifications in the piperazine and pyrimidine structures enhance antimicrobial efficacy. Compounds derived from similar frameworks have shown effectiveness against resistant strains of bacteria and fungi .
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds derived from this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
